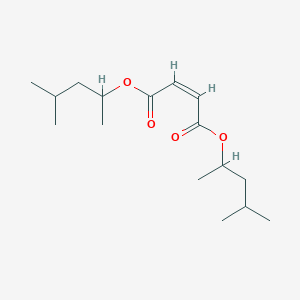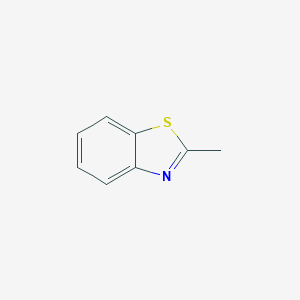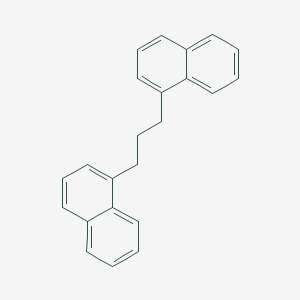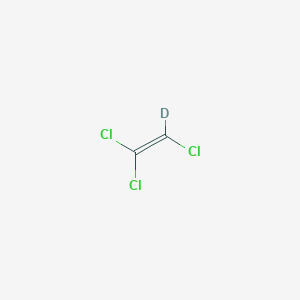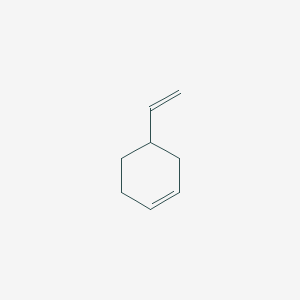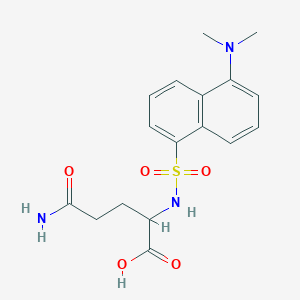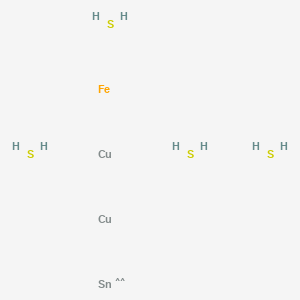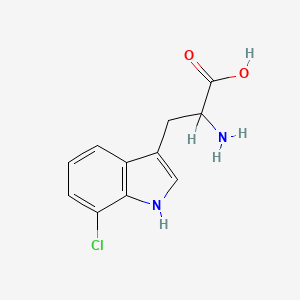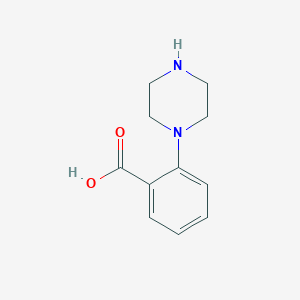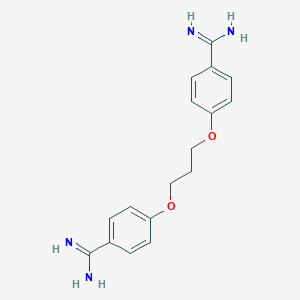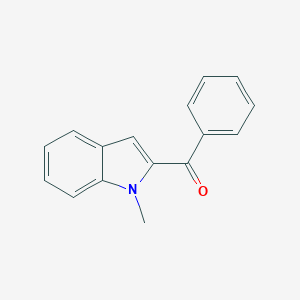
1-Methyl-2-benzoylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-benzoylindole is an organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C16H13NO. In
作用機序
The mechanism of action of 1-Methyl-2-benzoylindole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and reducing inflammation in the body.
生化学的および生理学的効果
1-Methyl-2-benzoylindole has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-2-benzoylindole in lab experiments is its ability to inhibit the growth of microorganisms. This makes it a useful tool for studying the effects of microorganisms on various biological processes. However, one of the limitations of using 1-Methyl-2-benzoylindole is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-Methyl-2-benzoylindole. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential use as a fluorescent probe for DNA and RNA detection. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-2-benzoylindole and its potential applications in various fields of scientific research.
合成法
1-Methyl-2-benzoylindole can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst.
科学的研究の応用
1-Methyl-2-benzoylindole has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
特性
CAS番号 |
1025-99-6 |
|---|---|
製品名 |
1-Methyl-2-benzoylindole |
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
(1-methylindol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)11-15(17)16(18)12-7-3-2-4-8-12/h2-11H,1H3 |
InChIキー |
NMPRIZDUHXAJTF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
正規SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
同義語 |
2-Benzoyl-1-methyl-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



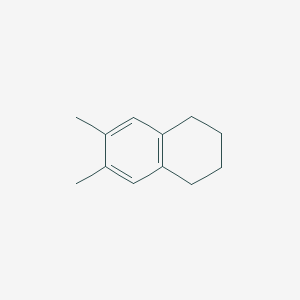
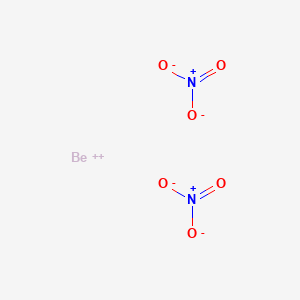
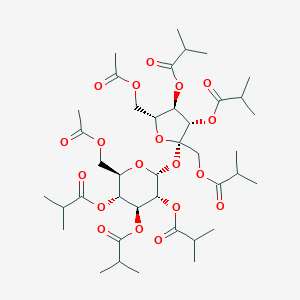
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
